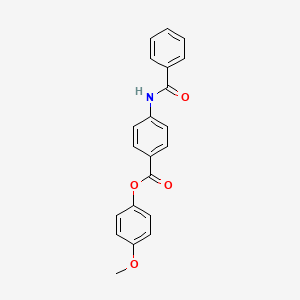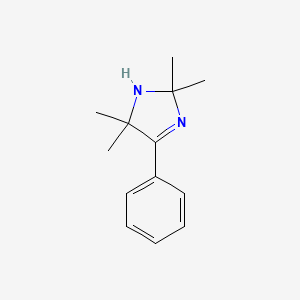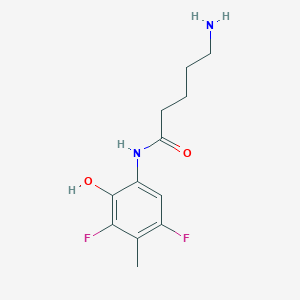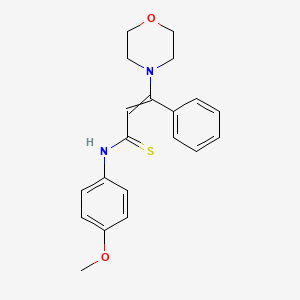![molecular formula C46H92O11Si2 B14376146 Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-38-9](/img/structure/B14376146.png)
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate is a complex organosilicon compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxirane (epoxide) ring and two carboxylate groups, which are linked to a propyl chain substituted with tris(hexyloxy)silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate typically involves the reaction of an appropriate epoxide precursor with a silane reagent under controlled conditions. One common method involves the use of tetraethyl orthosilicate (TEOS) as a starting material, which undergoes hydrolysis and condensation reactions to form the desired organosilicon compound. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sol-gel processes, where the silane precursors are mixed with solvents and catalysts in reactors designed for continuous operation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then purified using techniques like distillation or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The carboxylate groups can be reduced to form alcohols or aldehydes.
Substitution: The silane groups can participate in substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while reduction of the carboxylate groups can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon materials and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer, due to its unique chemical properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties
Wirkmechanismus
The mechanism of action of Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The silane groups can also interact with surfaces, enhancing adhesion and stability. The carboxylate groups may participate in coordination with metal ions or other molecules, influencing the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: Similar in structure but with pentyloxy groups instead of hexyloxy groups.
Bis{3-[tris(methoxy)silyl]propyl} oxirane-2,3-dicarboxylate: Contains methoxy groups, leading to different reactivity and properties.
Uniqueness
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate is unique due to its hexyloxy groups, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkoxy chains. This makes it particularly useful in applications requiring durable and water-resistant materials .
Eigenschaften
CAS-Nummer |
90161-38-9 |
|---|---|
Molekularformel |
C46H92O11Si2 |
Molekulargewicht |
877.4 g/mol |
IUPAC-Name |
bis(3-trihexoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C46H92O11Si2/c1-7-13-19-25-35-51-58(52-36-26-20-14-8-2,53-37-27-21-15-9-3)41-31-33-49-45(47)43-44(57-43)46(48)50-34-32-42-59(54-38-28-22-16-10-4,55-39-29-23-17-11-5)56-40-30-24-18-12-6/h43-44H,7-42H2,1-6H3 |
InChI-Schlüssel |
YGRXKYISICIQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCCCCCC)(OCCCCCC)OCCCCCC)(OCCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


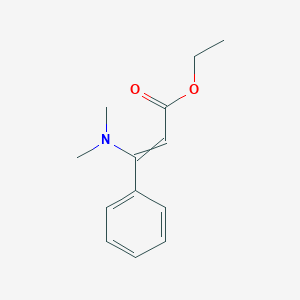

![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
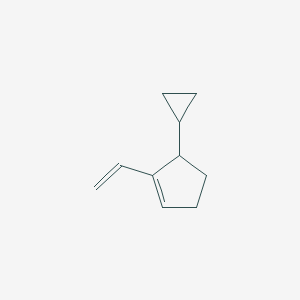
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
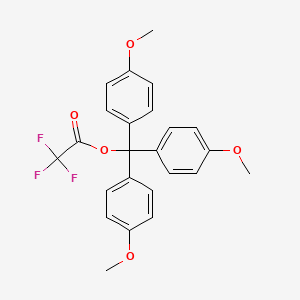

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
